molecular formula C14H11N3O2 B7850708 2-(4-hydroxyanilino)-1H-quinazolin-4-one

2-(4-hydroxyanilino)-1H-quinazolin-4-one

Cat. No.: B7850708
M. Wt: 253.26 g/mol
InChI Key: VDZGGAHOCXNTDP-UHFFFAOYSA-N
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Description

2-(4-hydroxyanilino)-1H-quinazolin-4-one is a chemical compound based on the privileged quinazolinone scaffold, a heterocyclic structure known for its diverse and significant biological activities in medicinal chemistry research . The core quinazolinone structure is a benzene ring fused to a pyrimidinone ring, and this derivative is specifically substituted at the 2-position with a 4-hydroxyanilino group, which may influence its physicochemical properties and biological interactions . Quinazolinone derivatives, as a class, have demonstrated a broad spectrum of pharmacological activities in scientific studies, making them a highly valuable scaffold for developing new therapeutic agents . Researchers have investigated such compounds for potential applications including anticancer agents, where some derivatives act as inhibitors of tubulin polymerization or target key enzymatic pathways . Additional established research areas include antimicrobial studies against various bacterial and fungal strains, anti-inflammatory testing, anticonvulsant evaluation, and antimalarial research, as seen in analogs like febrifugine . The specific biological profile of this compound must be determined by the researcher through targeted assays. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, as it may be harmful if inhaled, swallowed, or exposed to skin. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyanilino)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-10-7-5-9(6-8-10)15-14-16-12-4-2-1-3-11(12)13(19)17-14/h1-8,18H,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGGAHOCXNTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Hydroxyanilino 1h Quinazolin 4 One and Analogues

Conventional Synthetic Routes to Quinazolinone Core Structures

Traditional methods for constructing the quinazolinone ring system have been the bedrock of quinazoline (B50416) chemistry for over a century. These routes typically involve the step-wise assembly of the heterocycle from readily available precursors.

Anthranilic acid and its derivatives are the most common and versatile starting materials for the synthesis of 4(3H)-quinazolinones. The Niementowski quinazoline synthesis, a classic example, involves the thermal condensation of anthranilic acid with amides. frontiersin.org A general and widely employed approach involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization. nih.gov This forms an N-acylanthranilic acid intermediate, which can then be treated with a dehydrating agent like acetic anhydride (B1165640) to yield a benzoxazinone (B8607429). This intermediate is crucial as it readily reacts with various amines to furnish the desired 4(3H)-quinazolinone derivatives. nih.govnih.gov

For instance, the reaction of anthranilic acid with chloroacetyl chloride produces N-chloroacetylanthranilic acid. Subsequent dehydration with acetic anhydride yields the corresponding 2-(chloromethyl)-1,3-benzoxazin-4-one. This benzoxazinone can then be reacted with a primary amine or ammonia (B1221849) source, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297), to complete the quinazolinone ring. nih.govnih.gov Another variation involves heating anthranilic acid with an excess of formamide, which acts as both the acylating and nitrogen source, to produce the parent quinazolin-4-one. generis-publishing.com

Isatoic anhydride, a stable and easily handled derivative of anthranilic acid, is also a popular starting material. It can react in a one-pot fashion with an amine and an aldehyde or its equivalent to generate diverse quinazolinone structures. nih.gov

Table 1: Examples of Quinazolinone Synthesis from Anthranilic Acid Derivatives

Starting Material Reagents Product Type Yield Reference
Anthranilic Acid Chloro acylchloride, Acetic Anhydride, Amine Fused Quinazolinones Acceptable nih.gov
Anthranilic Acid Formamide Quinazolin-4-one Up to 96% generis-publishing.com
Isatoic Anhydride Phenylhydrazine, Aromatic Aldehydes 4-Oxo-dihydroquinazolinones 78–96% nih.gov
Anthranilic Acid Ester 2-Chloroacetylchloride, Secondary Amine, NaI 2-Substituted Quinazolinones Low to Good nih.gov

The key step in many quinazolinone syntheses is the cyclization to form the heterocyclic ring. A common pathway proceeds through a 2-substituted benzoxazin-4-one intermediate, which is formed from the cyclodehydration of an N-acylanthranilic acid. nih.gov This benzoxazinone readily undergoes ring-opening upon attack by a nucleophilic amine, followed by recyclization to the more stable quinazolinone framework.

Another major strategy involves the oxidative cyclization of 2-aminobenzamide (B116534) with aldehydes. In this process, the initial condensation of 2-aminobenzamide and an aldehyde forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. researchgate.netmdpi.com Subsequent oxidation of this intermediate, often using mild oxidants or even aerobic conditions, yields the final aromatic quinazolin-4(3H)-one. researchgate.netmdpi.com This method provides a direct route to 2-substituted quinazolinones. For example, the reaction of o-aminobenzamide with styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) yields 2-aryl-quinazolin-4(3H)-ones, where the styrene (B11656) is first oxidized to the corresponding aldehyde in situ. mdpi.com

Emerging Synthetic Strategies for Functionalized Quinazolinones

Modern synthetic chemistry has driven the development of more efficient, atom-economical, and environmentally benign methods for preparing complex molecules like functionalized quinazolinones.

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation without isolating intermediates. lookchem.com Several MCRs have been developed for quinazolinone synthesis. A notable example is the three-component reaction of isatoic anhydride, an amine, and an aldehyde, which can be catalyzed by various agents to produce 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in high yields. nih.gov Similarly, a blend of 6-aminoquinazolin-4-(3H)-one, aromatic aldehydes, and cyclohexane-1,3-dione can undergo an acid-promoted condensation-cyclization to afford complex hybrid molecules. researchgate.net

Catalyst-free MCRs have also been reported. For instance, 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide can react with various aldehydes and ammonium acetate in ethanol (B145695) at 80 °C to generate quinazolin-4-carboxamides, tolerating a wide range of functional groups. researchgate.net

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazoline scaffolds, offering novel reaction pathways and high efficiency. nih.govnih.gov

Copper-Catalyzed Reactions: Copper catalysts are frequently used for C-N bond formation. A copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines can produce quinazolinone derivatives in good yields. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles, which proceeds via nucleophilic addition followed by an intramolecular SNAr reaction to give quinazolin-4(3H)-ones. organic-chemistry.org Copper catalysis also enables the aerobic oxidative Csp²–H annulation of amidines with terminal alkynes, providing a route to functionalized quinazolines. frontiersin.org

Palladium-Catalyzed Reactions: Palladium catalysts excel in cross-coupling and carbonylation reactions. An efficient three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide uses a palladium catalyst to construct quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Quinazolinone Synthesis

Catalyst System Reactants Product Type Key Features Reference
CuI / K₃PO₄ 1-(2-bromophenyl)-methanamines, Amidines Functionalized Quinazolines Tandem reaction, uses O₂ as oxidant mdpi.com
Pd(OAc)₂ 2-Aminobenzamides, Aryl Halides, Isocyanide Quinazolin-4(3H)-ones Three-component coupling organic-chemistry.org
Cu(OAc)₂ Benzamides, Amidines Quinazolin-4(1H)-ones Annulation reaction under air rsc.org
FeCl₂ / TBHP 2-Alkylamino N-H Ketimines C-2 Substituted Quinazolines sp³ C-H oxidation and C-N bond formation mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. frontiersin.orgresearchgate.net The synthesis of quinazolinones has greatly benefited from this technology. Reactions that traditionally require several hours of conventional heating can often be completed in minutes under microwave irradiation. researchgate.net

For example, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines can be achieved rapidly and efficiently via a microwave-assisted iron-catalyzed cyclization in water, an environmentally benign solvent. rsc.orgresearchgate.net The Niementowski synthesis, which typically requires high temperatures and long reaction times, is significantly improved using microwave heating. frontiersin.org Furthermore, catalyst-free, one-pot multicomponent syntheses of highly functionalized quinolines and other heterocycles have been successfully performed in aqueous media under microwave conditions, highlighting the synergy between these green chemistry principles. rsc.org

Ultrasound-Promoted Reactions

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and often enabling milder reaction conditions. nih.govresearchgate.net This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. In the context of quinazolinone synthesis, ultrasound has been shown to be highly effective, promoting reactions that are otherwise slow or require harsh conditions. nih.govresearchgate.net

Ultrasound-assisted synthesis often leads to a significant reduction in reaction times and an increase in product yields compared to traditional stirring methods. nih.gov For instance, one-pot condensation reactions to form quinazoline derivatives have been successfully carried out under solvent- and catalyst-free conditions using ultrasonic waves. nih.gov This approach is not only efficient but also aligns with the principles of green chemistry by minimizing energy consumption and waste. nih.govresearchgate.net

Researchers have developed one-pot, three-component reactions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones by reacting isatoic anhydride, an aldehyde, and an amine or ammonium acetate under ultrasonic irradiation. researchgate.net The use of heterogeneous catalysts, such as platinum-based nanocomposites, in conjunction with ultrasound can further enhance the efficiency and selectivity of these transformations. researchgate.net The synergistic effect of the catalyst and sonication facilitates the synthesis of structurally diverse compounds in a single step, avoiding the need to isolate intermediates. researchgate.net Another study demonstrated that 4-tosyl quinazolines can be prepared rapidly and efficiently through a copper-catalyzed cross-coupling reaction under ultrasonic conditions, reducing the reaction time to 30 minutes. nih.govnih.gov

Table 1: Examples of Ultrasound-Promoted Quinazolinone Synthesis This table is based on representative data from the cited literature and may not correspond to the synthesis of the specific target compound.

ReactantsConditionsCatalyst/PromoterReaction TimeYieldReference
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, Solvent-freeNoneShortHigh nih.gov
Isatoic anhydride, Aldehyde, Ammonium acetate/Primary amineUltrasonic irradiationPt-MWCNTsShortHigh researchgate.net
2-Iodoaniline, Tosyl methyl isocyanide (TosMIC)Ultrasonic irradiation, THFCuI, Et3N30 minGood nih.govnih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a common and powerful strategy for constructing the quinazolin-4(3H)-one core. These methods typically involve the condensation of a 2-aminobenzamide with an aldehyde or alcohol to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the final aromatic product. researchgate.netnih.govmdpi.com A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and under mild conditions.

One approach involves the use of potassium persulfate (K₂S₂O₈) as an inexpensive and easy-to-handle oxidant. nih.govfao.orgrsc.org This method can be performed electrochemically in an undivided cell, promoting the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols at room temperature without the need for a transition metal catalyst or a base. nih.govfao.orgrsc.org The use of continuous-flow electrochemical setups makes this process highly efficient, scalable, and environmentally friendly. nih.govfao.org

Bio-inspired catalytic systems have also been employed. For example, a laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) cooperative system uses air or molecular oxygen as the ultimate oxidant for the aerobic oxidative cyclization of 2-aminobenzamides and aldehydes. researchgate.net This reaction proceeds in aqueous media at ambient temperature, offering high yields (80–95%). researchgate.net Another innovative method combines enzymatic catalysis with photocatalysis, where α-Chymotrypsin catalyzes the initial cyclization, followed by a White LED-induced oxidation of the dihydroquinazolinone intermediate, achieving yields up to 99% in just two hours. researchgate.net

Metal-free oxidative cyclization has been achieved using a combination of (diacetoxyiodo)benzene (B116549) (DIB) and K₂S₂O₈ to synthesize fused quinazolinones from N-pyridylindoles. acs.org This reaction is operationally simple and provides the products in moderate to high yields within a short reaction time. acs.org Additionally, direct oxidative cyclization of 2-aminobenzamides with styrenes has been developed under metal- and catalyst-free conditions, where the styrene is first oxidized to the corresponding aldehyde in situ. mdpi.com

Table 2: Selected Oxidative Cyclization Methods for Quinazolinone Synthesis This table is based on representative data from the cited literature and may not correspond to the synthesis of the specific target compound.

ReactantsOxidant/Catalyst SystemSolvent/ConditionsYieldReference
2-Aminobenzamides, Primary alcoholsK₂S₂O₈, ElectrolysisUndivided cell, Room temp.Up to 94% nih.gov
2-Aminobenzamides, AldehydesLaccase/DDQ, O₂ or AirAqueous media, Ambient temp.80-95% researchgate.net
2-Aminobenzamide, Aldehydesα-Chymotrypsin, White LED-Up to 99% researchgate.net
N-Pyridylindoles(Diacetoxyiodo)benzene (DIB), K₂S₂O₈Acetonitrile, 80 °C75-85% acs.org
o-Aminobenzamides, Styrenes-Green solventModerate to Excellent mdpi.com

Green Chemistry Principles in Quinazolinone Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for sustainable chemical manufacturing. researchgate.net For quinazolinone synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, energy-efficient reaction conditions, and high atom economy processes like multicomponent reactions. frontiersin.orgtandfonline.com

One notable green approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as a reaction medium. tandfonline.comdoaj.org These solvents are biodegradable, non-toxic, and can be recycled. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully performed in a choline chloride:urea DES. tandfonline.com Microwave irradiation is another green technique frequently combined with DES or used in solvent-free conditions to accelerate reactions and improve yields. researchgate.nettandfonline.com

The development of recoverable and reusable catalysts is a cornerstone of green synthesis. frontiersin.org Magnetic nanoparticles functionalized with a palladium catalyst have been used for the multicomponent synthesis of 2-aryl quinazolin-4(3H)-ones. frontiersin.org This catalyst operates in an eco-friendly PEG/water solvent system and can be easily recovered using an external magnet, retaining high activity for at least five cycles. frontiersin.org Similarly, an acetic acid-functionalized magnetic silica-based catalyst has been employed for quinazolinone synthesis in water at room temperature. nih.gov

Photocatalysis using visible light offers a sustainable energy source for chemical transformations. mdpi.comnih.gov A green synthesis of quinazoline derivatives has been reported using curcumin-sensitized titanium dioxide (Cur-TiO₂) as a photocatalyst. mdpi.comnih.gov This system efficiently drives a one-pot, three-component reaction under visible light, achieving high yields with a catalyst that can be recovered and reused. mdpi.comnih.gov

Table 3: Application of Green Chemistry Principles in Quinazolinone Synthesis This table is based on representative data from the cited literature and may not correspond to the synthesis of the specific target compound.

Green PrincipleMethodologyKey FeaturesReference
Green SolventsSynthesis in Deep Eutectic Solvents (e.g., Choline chloride:urea)Biodegradable, recyclable, non-toxic medium. tandfonline.comdoaj.org
Recyclable CatalystsUse of magnetic nanoparticle-supported Pd catalystEasy recovery with a magnet; >89% activity after 5 cycles. frontiersin.org
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, often solvent-free. researchgate.nettandfonline.com
Renewable Energy SourceVisible light photocatalysis with Curcumin-sensitized TiO₂Uses visible light; catalyst is reusable and eco-friendly. mdpi.comnih.gov
Atom EconomyOne-pot, three-component reactionsHigh efficiency, minimizes waste by incorporating all reactants into the final product. researchgate.netfrontiersin.org

Specific Approaches for Introducing the 4-hydroxyanilino Moiety

The synthesis of 2-(4-hydroxyanilino)-1H-quinazolin-4-one requires a specific strategy to install the substituted anilino group at the C-2 position. General methods for creating 2-amino- or 2-anilino-quinazolinones can be adapted for this purpose.

A highly efficient one-pot reaction has been developed for the synthesis of 2-(N-substituted-amino)quinazolin-4-ones. nih.govresearchgate.net This method involves treating anthranilic acid with a substituted cyanamide (B42294) (such as phenylcyanamide) and chlorotrimethylsilane. nih.gov This initially produces a mixture of isomers, which can be converted to the desired 2-aminoquinazolin-4-one product via a Dimroth rearrangement using a base like sodium hydroxide. nih.gov To synthesize the target compound, 4-hydroxyphenylcyanamide could potentially be used as the key reagent in this sequence. This one-pot method is advantageous as it is not sensitive to moisture and can generate large quantities of pure product without requiring column chromatography. nih.gov

Alternatively, a stepwise approach can be employed. This often begins with the synthesis of a 2-substituted quinazolinone bearing a suitable leaving group, such as a halogen or a thione. For example, a 2-chloro- or 2-mercapto-quinazolin-4(3H)-one can be synthesized first. Subsequent nucleophilic aromatic substitution with 4-aminophenol (B1666318) would then yield the desired this compound. The reaction of 2-halobenzamides with nitriles, catalyzed by copper, is another route to form the quinazolinone ring, which could be adapted for this purpose. organic-chemistry.org

For the synthesis of related 2-anilinoquinazolin-4(3H)-one derivatives, researchers have demonstrated that these compounds possess interesting biological activities. researchgate.net The synthetic routes often involve the initial formation of the quinazolinone core followed by the introduction of the anilino side chain, underscoring the modularity of these synthetic strategies. researchgate.netnih.gov

Table 4: Potential Synthetic Routes to this compound This table outlines plausible synthetic strategies based on established methodologies for analogous compounds.

StrategyKey ReactantsDescriptionReference
One-Pot Synthesis via Dimroth RearrangementAnthranilic acid, 4-Hydroxyphenylcyanamide, TMSClA one-pot reaction followed by a base-induced rearrangement to yield the final product efficiently. nih.govresearchgate.net
Nucleophilic Substitution2-Chloroquinazolin-4(3H)-one, 4-AminophenolA two-step process where a quinazolinone with a C-2 leaving group is first synthesized and then reacted with 4-aminophenol. organic-chemistry.org
[4+2] Annulation2-Amino aryl ketone, N-Benzyl cyanamide derivativeAn acid-mediated annulation reaction could be adapted using appropriate precursors for the target structure. mdpi.com

Molecular Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(4-hydroxyanilino)-1H-quinazolin-4-one, distinct signals corresponding to the aromatic protons of the quinazolinone and the 4-hydroxyphenyl moieties, as well as the N-H and O-H protons, would be expected. The protons on the quinazolinone ring typically appear in the downfield region, often between δ 7.0 and 8.5 ppm. acs.orgacs.org The protons of the 4-hydroxyanilino group would also resonate in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the hydroxyl and amino groups. The labile protons of the N-H and O-H groups would likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically observed at a downfield chemical shift, typically in the range of δ 161-164 ppm. acs.orgacs.org The aromatic carbons of both the quinazolinone and the 4-hydroxyphenyl rings would produce a series of signals between δ 110 and 150 ppm. The carbon bearing the hydroxyl group (C-OH) in the anilino moiety would be expected to resonate at a higher chemical shift compared to the other aromatic carbons due to the deshielding effect of the oxygen atom.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Quinazolinone Aromatic CH 7.0 - 8.5 115 - 135
4-Hydroxyanilino Aromatic CH 6.5 - 7.5 115 - 130
C=O - 161 - 164
C-N (Anilino) - 140 - 150
C-OH - 150 - 160
Quinazolinone Quaternary C - 120 - 150
NH (Amide) 11.7 - 12.9 (broad s) -
NH (Anilino) Variable (broad s) -
OH Variable (broad s) -

Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₁N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 253.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum would likely involve the characteristic cleavage of the quinazolinone core and the substituent groups. Common fragmentation pathways for quinazolinones include the loss of CO and subsequent ring fissions. nih.gov The anilino linkage may also cleave, leading to fragments corresponding to the quinazolinone moiety and the 4-hydroxyaniline radical cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the amide in the quinazolinone ring is expected in the region of 1650-1690 cm⁻¹. acs.orgacs.org The N-H stretching vibrations of the amide and the secondary amine are anticipated to appear as one or more bands in the range of 3100-3400 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group would likely be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. rsc.org

Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Phenolic) 3200 - 3600 (broad)
N-H Stretch (Amide & Amine) 3100 - 3400
Aromatic C-H Stretch 3000 - 3100
C=O Stretch (Amide) 1650 - 1690
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-O Stretch (Phenolic) 1180 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, encompassing both the quinazolinone and the 4-hydroxyphenyl rings, would give rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, quinazolinone derivatives exhibit strong absorptions corresponding to π → π* transitions at lower wavelengths (around 220-300 nm) and weaker absorptions due to n → π* transitions at higher wavelengths (around 300-350 nm). nih.gov The presence of the auxochromic -OH and -NH₂ groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-anilino-1H-quinazolin-4-one.

Elemental Compositional Analysis

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. For this compound (C₁₄H₁₁N₃O₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretically calculated values. This analysis provides fundamental validation of the compound's composition. nih.govmdpi.com

Calculated Elemental Composition of this compound (C₁₄H₁₁N₃O₂)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.01 14 168.14 66.39%
Hydrogen (H) 1.01 11 11.11 4.38%
Nitrogen (N) 14.01 3 42.03 16.59%
Oxygen (O) 16.00 2 32.00 12.64%
Total 253.28 100.00%

X-ray Crystallography for Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, X-ray analysis would be expected to show a largely planar quinazolinone ring system. researchgate.netresearchgate.net The conformation of the anilino substituent relative to the quinazolinone core is of particular interest. Studies on similar 4-anilinoquinazolines have revealed a range of torsional angles between the two aromatic systems. researchgate.net The presence of the hydroxyl group on the aniline (B41778) ring and the N-H groups in the quinazolinone core creates the potential for a network of intra- and intermolecular hydrogen bonds. mdpi.comnih.gov These hydrogen bonds would play a significant role in stabilizing the crystal lattice. The crystal structure would also reveal details about π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Biological Target Identification and Mechanistic Elucidation in Quinazolinone Research

Enzyme Inhibition Studies

The versatility of the quinazolinone ring system allows for substitutions that can be tailored to fit the active sites of various enzymes, leading to potent and selective inhibition. This has made the scaffold a focal point in the discovery of novel enzyme inhibitors for therapeutic use.

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for inhibiting tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. rsc.org Dysregulation of these enzymes is a hallmark of many cancers, making them prime therapeutic targets. frontiersin.org Numerous quinazolinone derivatives have been developed as inhibitors of the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with some compounds showing activity against multiple kinases. youtube.comnih.govnih.gov

Research has demonstrated that substitutions on the quinazolinone core and the anilino moiety significantly influence inhibitory potency and selectivity. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors, showing activity against EGFR, VEGFR-2, and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net Furthermore, novel hybrid compounds incorporating quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed as dual inhibitors of both EGFR and its downstream effector, B-RafV600E. nih.gov The inhibitory activities of several representative quinazolinone derivatives against various tyrosine kinases are summarized below.

Table 1: Tyrosine Kinase Inhibitory Activity of Representative Quinazolinone Derivatives

Compound/Derivative Target Kinase IC₅₀ (µM) Reference
Quinazolin-4(3H)-one derivative 2i EGFR 0.097 ± 0.019 wikipedia.org
Quinazolin-4(3H)-one derivative 2h EGFR 0.102 ± 0.014 wikipedia.org
Quinazolin-4(3H)-one derivative 3h EGFR 0.128 ± 0.016 wikipedia.org
S-Alkylated quinazolin-4(3H)-one 4 EGFR 0.11 ± 0.01 nih.gov
Quinazolin-4-one derivative 18d VEGFR-2 0.340 ± 0.04 nih.gov
S-Alkylated quinazolin-4(3H)-one 4 VEGFR-2 0.15 ± 0.01 nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one hybrid 18 B-RafV600E 0.21 ± 0.02 nih.gov

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govnih.govfrontiersin.org The quinazolin-4(3H)-one scaffold has been identified as a mimic of nicotinamide, the endogenous substrate of PARP-1. wikipedia.org

Studies have shown that quinazolin-4(3H)-one itself exhibits PARP-1 inhibitory activity, albeit in the micromolar range. wikipedia.org However, strategic modifications to the scaffold have led to the development of highly potent derivatives. For example, the addition of an amino group at the 8-position and a methyl group at the 2-position of the quinazolinone ring resulted in a compound with significantly improved PARP-1 inhibition. wikipedia.org This demonstrates that the quinazolinone core can be effectively optimized for potent PARP inhibition.

Table 2: PARP-1 Inhibitory Activity of Quinazolin-4(3H)-one and Derivatives

Compound/Derivative IC₅₀ (µM) Reference
Quinazolin-4(3H)-one 5.75 wikipedia.org
8-Amino-2-methylquinazolin-4(3H)-one (31 ) 0.4 wikipedia.org
8-Aminoquinazolin-4(3H)-one (22 ) 0.76 wikipedia.org

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and gene expression. nih.govyoutube.com Its dysregulation is implicated in several diseases, including type 2 diabetes, Alzheimer's disease, and some cancers. frontiersin.orgnih.gov While GSK-3 is a well-studied target, its inhibition by 2-anilino-quinazolin-4-one derivatives is a less explored area compared to tyrosine kinases.

However, research into related heterocyclic systems has shown that the broader quinazolinone scaffold is a viable starting point for developing GSK-3 inhibitors. A study on thiazolo[5,4-f]quinazolin-9-ones, which incorporates a quinazolinone core, identified several derivatives that inhibit GSK-3 in the micromolar range. Molecular modeling suggested these compounds bind to the ATP-binding site of the enzyme. This indicates the potential for developing more specific GSK-3 inhibitors based on the quinazolinone framework.

Table 3: GSK-3 Inhibitory Activity of Representative Thiazolo[5,4-f]quinazolin-9-one Derivatives

Compound/Derivative Target IC₅₀ (µM) Reference
Thiazolo[5,4-f]quinazolin-9-one 7a GSK-3 3.5
Thiazolo[5,4-f]quinazolin-9-one 7b GSK-3 5.6
Thiazolo[5,4-f]quinazolin-9-one 7c GSK-3 11.2

Dipeptidyl Peptidase IV (DPP-4) is a therapeutic target for type 2 diabetes. It is a serine exopeptidase that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

The quinazolinone scaffold has been successfully utilized to develop potent DPP-4 inhibitors. nih.gov Research has led to the synthesis of various quinazolinone derivatives that show strong inhibitory activity, with some compounds being significantly more potent than reference drugs like linagliptin. nih.govnih.gov For example, a series of novel 2-({2-[(dialkylamino)methyl] quinazolin-4-one-3-yl} methyl) benzonitrile (B105546) derivatives were synthesized and showed good inhibition against the DPP-4 enzyme. nih.gov

Table 4: DPP-4 Inhibitory Activity of Representative Quinazolinone Derivatives

Compound/Derivative IC₅₀ Reference
Spiro cyclohexane-1,2'-quinazoline derivatives 0.0005 - 0.0089 nM nih.gov
2-({2-[(Morpholinomethyl)]quinazolin-4-one-3-yl}methyl)benzonitrile (5d ) 1.4621 µM nih.gov
2-({2-[(Diethylaminomethyl)]quinazolin-4-one-3-yl}methyl)benzonitrile (5b ) 2.2106 µM nih.gov

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia, making it an important strategy for managing type 2 diabetes.

Recent studies have demonstrated that the quinazolin-4(3H)-one scaffold is a promising basis for designing α-glucosidase inhibitors. A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated, with some compounds showing significantly stronger inhibition than the commercial drug acarbose. Kinetic studies revealed that the most potent of these derivatives acted as a competitive inhibitor of α-glucosidase.

Table 5: α-Glucosidase Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives

Compound/Derivative IC₅₀ (µM) Reference
Derivative 7b (2-chloro-N-(2-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)phenyl)acetamide) 14.4 ± 0.2
Derivative 7a (N-(2-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)phenyl)acetamide) 20.1 ± 0.3
Derivative 7d (2-bromo-N-(2-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)phenyl)acetamide) 21.3 ± 0.4

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and can induce cell death, making it a well-established target for cancer chemotherapy.

Nonclassical, or non-folate-based, inhibitors have been developed to overcome resistance mechanisms associated with folate-based drugs. Within this area, quinazoline (B50416) derivatives have been explored as potent TS inhibitors. Studies on series of 2-desamino- and 2-amino-quinazoline analogues revealed that these compounds are potent inhibitors of L1210 TS, with activities in the low micromolar range, indicating that the quinazoline structure is a viable scaffold for targeting this essential enzyme.

Table 6: Thymidylate Synthase Inhibitory Activity of Representative Quinazolinone Derivatives

Compound/Derivative Series Target IC₅₀ Range (µM) Reference
2-Amino-10-propargyl-5,8-dideazafolic acid derivatives (10a-j ) L1210 TS 0.51 - 11.5
Hybrid of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) (12 ) Thymidylate Synthase 2.52
Hybrid of 1,2,3-triazole and 1,3,4-oxadiazole (13 ) Thymidylate Synthase 4.38

Penicillin-Binding Protein (PBP) Inhibition

Research into the antibacterial properties of quinazolinone scaffolds has identified their potential as inhibitors of Penicillin-Binding Proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall synthesis, making them a key target for antibiotics. While studies have reported on 4(3H)-quinazolinone derivatives as antibacterials that target PBPs, specific data on the inhibitory activity of 2-(4-hydroxyanilino)-1H-quinazolin-4-one against PBPs is not available in the reviewed literature. General studies on the quinazolinone core suggest that this class of compounds can exhibit antibacterial effects, but direct evidence linking this specific compound to PBP inhibition is lacking.

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The broad class of quinazoline derivatives has been investigated for its potential to inhibit cholinesterases. However, specific studies detailing the inhibitory effects of this compound on either AChE or BChE have not been identified in the current body of scientific literature.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA and are vital targets for anticancer drugs. Certain quinazoline derivatives have been explored as potential topoisomerase inhibitors. These investigations, however, have focused on different structural analogs of quinazoline. At present, there is no direct scientific evidence to suggest that this compound acts as an inhibitor of topoisomerase enzymes.

Receptor Modulation Investigations

The ability of a compound to modulate specific receptors is a key aspect of its pharmacological profile. The following sections explore the potential of this compound to interact with specific receptor systems.

Vasopressin V3 Receptor Modulators

The vasopressin V3 receptor (also known as V1b receptor) is primarily located in the anterior pituitary and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. While research has been conducted on quinazoline derivatives as modulators of vasopressin receptors, these studies have focused on structurally distinct compounds. There is currently no available data from scientific studies to indicate that this compound has been evaluated for its modulatory effects on the vasopressin V3 receptor.

Calcitonin Gene-Related Peptide Modulation

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine. Antagonists of the CGRP receptor are a newer class of drugs for migraine treatment. nih.gov Although some quinazolinone-based compounds have been investigated as CGRP receptor antagonists, there are no published research findings that specifically link this compound to the modulation of CGRP or its receptor.

Interactions with Cellular Components and Pathways

A study investigating the impact of a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones on cancer cell lines and tubulin polymerization provides some insight into the potential cellular interactions of structurally related compounds. nih.gov This research included the compound 2-(4-hydroxystyryl)quinazolin-4(3H)-one, which shares a similar quinazolinone core and a hydroxyl-substituted aromatic ring at the 2-position with the compound of interest.

The study revealed that several of the tested quinazolinone derivatives exhibited broad-spectrum cytotoxic activity against a panel of human cancer cell lines. nih.gov Furthermore, molecular modeling suggested that these compounds could interact with the colchicine (B1669291) binding site of tubulin, and in vitro assays confirmed that some of the analogs inhibited tubulin polymerization. nih.gov

Tubulin Polymerization Modulation

Tubulin, a critical protein in the formation of microtubules, plays a central role in mitosis. nih.govnih.gov Consequently, it has become a key target for the development of anticancer drugs. nih.govnih.gov Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine binding site. nih.govnih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govresearchgate.net

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. acs.org However, research has also demonstrated the potential of 2-substituted quinazolin-4(3H)-ones to act as tubulin polymerization inhibitors. mdpi.com The nature of the substituent at the C2 position of the quinazolinone ring is crucial for this activity. For instance, studies on a series of 2-styrylquinazolin-4(3H)-ones revealed that these compounds can exhibit significant cytotoxicity and inhibit tubulin polymerization. nih.govnih.gov

One notable analogue, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, demonstrated sub-micromolar potency in growth inhibition assays against various human cancer cell lines. nih.govnih.gov While not identical to this compound, its structural similarity highlights the potential importance of a hydroxyl-substituted aromatic ring at the 2-position for this biological activity. Molecular modeling studies have indicated that such compounds can dock effectively within the colchicine binding pocket of tubulin. nih.govrsc.org The interaction is often stabilized by hydrogen bonds; for example, the methoxy (B1213986) group in some analogs forms a hydrogen bond with the thiol group of Cys241 in the β-chain of tubulin. mdpi.com

The inhibitory concentration (IC₅₀) values for various quinazolinone derivatives highlight their potency as tubulin polymerization inhibitors. A series of novel quinazoline derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization by targeting the colchicine binding site. nih.gov

Table 1: Tubulin Polymerization Inhibition by Quinazolinone Derivatives

CompoundTargetActivity (IC₅₀)Cell LineReference
Q19Tubulin Polymerization51 nMHT-29 nih.gov
4a4Tubulin Polymerization0.4 - 2.7 nMFour human cancer cell lines nih.gov
16aTubulin Polymerization2.4 µM- mdpi.com
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)Growth Inhibition<50 nMHT29, U87, A2780, H460, BE2-C nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

DNA Interaction Mechanisms

Beyond their effects on tubulin, quinazoline derivatives are known to interact with DNA, presenting another avenue for their biological activity. nih.govresearchgate.net The planar, polycyclic aromatic system of the quinazoline scaffold allows these molecules to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. acs.orgresearchgate.net This intercalation can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net

Research into N-alkyl(anilino)quinazoline derivatives has confirmed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline structure is an effective pharmacophore for DNA binding through an intercalative process. acs.orgresearchgate.net The ability of these compounds to stabilize the DNA double strand can be quantified by measuring the change in the DNA melting temperature (ΔTₘ) upon binding. An increase in Tₘ indicates stabilization of the DNA helix. acs.org

While the 4-anilinoquinazoline structure is a known kinase inhibitor scaffold, these compounds can also target DNA. researchgate.net The specific substituents on the anilino ring and the quinazoline core can influence the mode and affinity of DNA binding. acs.org For instance, studies have shown that certain derivatives exhibit a preference for GC-rich sequences. researchgate.net The interaction is not limited to intercalation; groove binding is another possible mechanism. researchgate.net The antibacterial properties of some quinolones, a related class of compounds, have also been linked to their ability to bind to DNA and unwind the double helix. nih.gov

More complex quinazolinone-containing structures have been investigated as inhibitors of DNA gyrase and topoisomerase, enzymes crucial for managing DNA topology. nih.govunivie.ac.at For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.govunivie.ac.at In these hybrids, the 4-hydroxy-2-quinolone moiety plays a key role in binding to the enzyme, forming hydrogen bonds with amino acid residues like Glu58 and Arg84. nih.govunivie.ac.at

Table 2: DNA Binding Affinity of Quinazoline Derivatives

CompoundDNA TypeΔTₘ (°C) at r=1Binding ModeReference
N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivativesCalf Thymus DNA (ctDNA), poly(dAdT)₂Data varies by specific derivativeIntercalation acs.org
NorfloxacinSupercoiled DNACauses unwindingBinding/Intercalation nih.gov
Nalidixic AcidSupercoiled DNACauses unwindingBinding/Intercalation nih.gov

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Analysis of Quinazolinone Derivatives

Impact of Substituents on the Quinazolinone Core (Rings 1, 2, 3)

The quinazolinone core, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, offers several positions for substitution, primarily at C-2, N-3, C-4, C-6, and C-7. nih.govnih.gov Modifications at these sites have been shown to be critical for various biological activities, including antimicrobial and cytotoxic effects. nih.gov

The C-2 position of the quinazolinone ring is a key site for substitution, and its modification significantly impacts biological activity. nih.govresearchgate.net Research has shown that a variety of groups at this position can lead to potent compounds.

Aryl and Alkyl Groups: Early research on CNS-active quinazolinones suggested that a methyl group at the C-2 position was not a strict requirement for activity, and other functionalities like alkyloxy methyl or alkylthiomethyl groups could yield analogues with retained anticonvulsant properties. researchgate.net More recent studies have explored a range of 2-aryl-substituted quinazolines for their antiproliferative potency. mdpi.com For instance, in a study of 2,3-dihydroquinazolin-4(1H)-ones, substituting the C-2 position with a 1-naphthyl group resulted in compounds with sub-micromolar potency against a panel of cancer cell lines, being approximately 50-fold more potent than the equivalent 2-naphthyl isomer. nih.gov

Other Substituents: For antimicrobial activity, the presence of methyl, amine, or thiol groups at the C-2 position is considered important. nih.gov The introduction of a fluor-substituent in the C-2 position of a benzene ring attached to the main structure was found to be vital for inhibitory activity in a series of EGFR inhibitors. nih.gov

Interactive Table: Impact of C-2 Substituents on Cytotoxic Activity
Compound AnalogueC-2 SubstituentAverage GI₅₀ (μM) Across 10 Cancer Cell LinesKey FindingSource
15 Phenyl~2.65Good activity nih.gov
16 Tolyl~4.0 (MCF-7)Good activity nih.gov
17 2,6-dimethylphenyl~2910-fold reduction in potency due to steric bulk nih.gov
35 Thiophene-5-fold potency reduction nih.gov
38 2-Naphthyl-Potent nih.gov
39 1-Naphthyl<1 (sub-μM)~50-fold more potent than 2-naphthyl isomer nih.gov

The nitrogen atom at the N-3 position is another critical point for structural modification. SAR studies have indicated that attaching different heterocyclic rings at this position can enhance chemotherapeutic activity. researchgate.net For instance, the introduction of a 2-amino phenyl group at position 3 was found to increase anticonvulsant activity. nih.gov Similarly, SAR studies on certain quinazolinone derivatives revealed that an alkyl substituent at the N-3 position had a more significant effect on cytotoxic activity against MCF7 and Hela cell lines than a phenyl substituent. nih.govresearchgate.net

The C-4 position of the quinazolinone core is frequently substituted with an oxo group, forming the characteristic quinazolin-4-one structure. researchgate.net However, further modifications, particularly with amine-containing moieties, have proven crucial for biological activity.

Anilino Substituents: The presence of a substituted aniline (B41778) at the C-4 position plays an important role in the activity and selectivity of kinase inhibitors. mdpi.com In a series of novel quinazoline (B50416) derivatives, the aniline moiety at C-4 was found to be a key determinant of selectivity for HER2 over EGFR. nih.gov

Other Amine Substituents: In general, the substitution with an amine or a substituted amine at the 4th position can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov

Substitutions on the fused benzene ring, particularly at the C-6 and C-7 positions, significantly influence the biological profile of quinazolinone derivatives.

Halogen and Methoxy (B1213986) Groups: The introduction of electron-donating groups, such as methoxy groups, at the 6 and 7 positions has been shown to increase the antiproliferative activity of certain 4-anilino-quinazoline derivatives. nih.gov Conversely, the presence of a chlorine atom at the C-7 position has been found to favor anticonvulsant activity. nih.gov

Basic Side Chains: The addition of a basic side chain at either the C-6 or C-7 position of the quinazoline nucleus plays a significant role in determining the cytotoxicity of the compounds. nih.gov

Other Substituents: SAR analysis of some quinazolinone derivatives as COX-2 inhibitors showed that having methoxy groups at both the C-6 and C-7 positions resulted in potent inhibitory activity. mdpi.com

Interactive Table: Impact of C-6 and C-7 Substituents on Biological Activity
PositionSubstituentResulting ActivitySource
C-7 Chlorine (Cl)Favors anticonvulsant activity nih.gov
C-6 & C-7 Electron-donating groups (e.g., Methoxy)Increased antiproliferative activity nih.gov
C-6 / C-7 Basic side chainSignificant role in cytotoxicity nih.gov
C-6 & C-7 Methoxy (OCH₃) groupsPotent COX-2 inhibition mdpi.com

Specific Role of the 4-hydroxyanilino Substituent

The 4-hydroxyanilino group attached to the C-2 position combines two important structural features: the anilino linker and a terminal hydroxyl group. Several studies have highlighted the importance of a 4-(substituted aniline) moiety for the biological activity of quinazolines. mdpi.com

The hydroxyl (OH) group is a small hydrogen bond donor, and its presence and position on a terminal phenyl ring can critically influence biological activity. researchgate.net

Antimicrobial Activity: Research on certain quinazolinone derivatives demonstrated that compounds bearing a hydroxyl group on the R' substituent exhibited very good antimicrobial activities. nih.gov The study suggested that a hydroxy group at the ortho or meta position of the phenyl ring was particularly important for enhancing activity against both bacterial and fungal species. nih.gov

Enzyme Inhibition: In the development of BACE1 inhibitors, SAR analysis showed that the presence of small hydrogen-bond donors like an OH group on a phenyl ring improved the inhibitory activity. nih.govresearchgate.net Similarly, a study on 2-styrylquinazolin-4(3H)-ones found that the compound 2-(4-hydroxystyryl)quinazolin-4(3H)-one, which features a hydroxyl group in the para position of the styryl ring, exhibited potent sub-micromolar growth inhibition against various cancer cell lines. nih.gov

Development of Pharmacophoric Models and Molecular Design Principles

The development of pharmacophoric models is a cornerstone of modern molecular design. A pharmacophore represents the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinazolinone derivatives, several key design principles and pharmacophoric features have been identified.

The quinazoline core is widely recognized as a privileged scaffold, particularly for the development of kinase inhibitors. nih.gov For inhibitors of EGFR, a critical pharmacophoric feature is the hydrogen bond formed between the nitrogen atom at position 1 (N1) of the quinazoline ring and the backbone of a key methionine residue (Met796) in the ATP binding site of the enzyme. tbzmed.ac.ir The substituted anilino ring at position 4 provides further crucial interactions, often within a hydrophobic pocket. nih.gov

Pharmacophore-based modeling has been successfully employed to screen compound libraries and identify novel, active quinazolinone derivatives. researchgate.net These studies often reveal that the presence of a halogen atom on the anilino ring is a recurring feature in potent hits, reinforcing the SAR data. researchgate.net

A key strategy in molecular design is molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active moieties into a single hybrid compound. nih.gov This approach aims to create new molecules with improved pharmacological profiles or the ability to interact with multiple biological targets. nih.gov

The nature of the pharmacophore is highly dependent on the biological target. For example, a pharmacophore model developed for quinazoline derivatives that inhibit fungal group II introns identified a bidentate arrangement of two hydrogen-bond acceptors as a critical feature, which functions by chelating metal ions in the active site. acs.org This illustrates how different biological targets demand distinct pharmacophoric patterns for effective binding and inhibition.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazolin-4-one derivatives, docking studies have been instrumental in identifying key binding modes and interactions with a variety of protein targets. researchgate.netijmphs.comresearchgate.net

Docking studies have successfully mapped the interactions of quinazolinone derivatives within the active sites of several key enzymes implicated in disease, revealing common and specific binding patterns.

Kinases: The quinazoline (B50416) scaffold is a well-established hinge-binder for many protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

EGFR Tyrosine Kinase: Studies on quinazoline-2,4,6-triamine derivatives show that the quinazoline ring is a key scaffold for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Docking of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives into the EGFR tyrosine kinase domain (PDB ID: 1M17) revealed well-conserved hydrogen bonding with amino acid residues in the active pocket. researchgate.net

VEGFR-2 Kinase: A series of 2-(quinazolin-4-ylamino)- ptfarm.plresearchgate.netbenzoquinone derivatives were identified as irreversible inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain. nih.gov Mass spectral analysis confirmed that these compounds form a covalent bond with the Cys-1045 residue within the active site. nih.gov

PI3K: In the design of dual PI3K/HDAC inhibitors, the quinazolinone core was modeled into the PI3Kδ binding site, where the phenyl ring on the nitrogen atom makes hydrophobic contacts with Thr833 and Met900 residues. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a critical enzyme in DNA repair, making it a key target in oncology. researchgate.net The quinazolinone scaffold has been explored for PARP-1 inhibition. ijmphs.comresearchgate.net Molecular docking has shown that quinazolinone derivatives fit well into the PARP-10 binding pocket, with the hydrophobic moiety of a substituted benzene (B151609) ring favoring specific interactions. ijmphs.com In some inhibitors, a piperazine (B1678402) structure forms an amide bond that anchors the molecule to the PARP-1 pharmacophore at the active binding site. researchgate.net

Pyridoxal Kinase and Trypanothione (B104310) Reductase: These enzymes are essential for the survival of parasites like Leishmania and are attractive drug targets. nih.govmdpi.com

Molecular docking of 2,3-dihydroquinazolin-4(1H)-one derivatives was performed against Leishmania key proteins, including Pyridoxal Kinase and Trypanothione Reductase. mdpi.com

Trypanothione reductase possesses a large cavity at the interface between its two monomers, which serves as the trypanothione binding site. nih.govnih.gov This site is dominated by amino acid side chains that form hydrogen bonds and van der Waals interactions with inhibitors. nih.gov One study identified a novel inhibitor that binds to a unique druggable site at the entrance of the NADPH binding pocket, preventing the enzyme from reducing its substrate. nih.govmdpi.commdpi.com

Molecular docking simulations provide quantitative estimates of binding affinity, typically as docking scores or binding free energies, which help in ranking potential inhibitors. The predicted binding pose reveals the three-dimensional orientation of the ligand within the protein's active site.

Studies on various quinazolinone derivatives have reported a range of binding affinities against different targets. For instance, a series of newly synthesized quinazolin-2,4-dione analogues docked to the COVID-19 main protease (Mpro) exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg In another study targeting the EGFR tyrosine kinase domain, a thiazolidin-4-one derivative of quinolin-2-one showed a high MolDock score of -137.813. researchgate.net

The table below summarizes predicted binding affinities for representative quinazolinone derivatives against various targets, as reported in the literature.

Compound ClassTarget ProteinPredicted Binding AffinityReference
Quinazolin-4-one/3-cyanopyridin-2-one hybridEGFR-7.35 kcal/mol (Docking Score) nih.gov
Quinolin-2-one derivativeEGFR Tyrosine Kinase-137.813 (MolDock Score) researchgate.net
Quinazolin-2,4-dione analogueSARS-CoV-2 Mpro-9.6 kcal/mol (Binding Energy) ekb.eg
2,3-Dihydroquinazolin-4(1H)-one derivativeTrypanothione Reductase-8.5 kcal/mol (Binding Energy) mdpi.com
2,3-Dihydroquinazolin-4(1H)-one derivativePyridoxal Kinase-9.1 kcal/mol (Binding Energy) mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. They provide a deeper understanding of the stability and dynamic behavior of ligand-protein complexes predicted by molecular docking.

MD simulations are employed to validate the stability of the docked poses of quinazolinone derivatives within the binding sites of their target proteins. nih.govmdpi.com By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound or dissociates. Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives targeting Leishmania proteins used 100 ns MD simulations to confirm the stability of the ligand-protein complexes. mdpi.com Similarly, MD simulations were applied to analyze the interactions of novel quinazoline-2,4,6-triamine derivatives with EGFR-TK, providing molecular details about the stability of the inhibitor interactions. nih.gov

Quantum Chemical Computations

Quantum chemical computations offer a highly detailed view of the electronic structure of molecules. These methods can calculate various molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

In a study of 2-(quinazolin-4-ylamino)- ptfarm.plresearchgate.netbenzoquinone derivatives as inhibitors of VEGFR-2, quantum chemical computations were used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energies of the inhibitors. nih.gov The researchers found that the reactivity of these inhibitors towards glutathione (B108866) correlated with their calculated LUMO energies. This use of quantum mechanics provided a rationalization for the observed biological activities and helped in understanding the covalent binding mechanism of these compounds. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.

While specific DFT studies focusing solely on 2-(4-hydroxyanilino)-1H-quinazolin-4-one are not extensively documented in publicly available literature, the methodology has been applied to structurally related quinazolinone compounds. For instance, DFT calculations have been employed for the structural and electronic characterization of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These studies typically use a basis set, such as B3LYP/6-31++G**, to perform calculations. researchgate.net

For this compound, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This would reveal key bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The table below illustrates the type of data that would be generated from DFT calculations for a molecule like this compound, based on studies of similar compounds. researchgate.net

ParameterDescriptionTypical Calculated Value (Illustrative)
Total Energy The total electronic energy of the molecule in its optimized geometry.Varies based on basis set
Dipole Moment A measure of the net molecular polarity.~2-5 Debye
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.~ -5.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.~ -1.0 to -2.5 eV
HOMO-LUMO Energy Gap The difference in energy between the HOMO and LUMO; an indicator of molecular stability and reactivity.~ 3.0 to 4.5 eV

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. From the outputs of DFT calculations, several reactivity descriptors can be derived to predict how a molecule will behave in a chemical reaction. These descriptors provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Key electronic and reactivity descriptors include:

Electron Density: This indicates the probability of finding an electron in a particular region of the molecule. For this compound, the electron density would likely be higher around the nitrogen and oxygen atoms due to their electronegativity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In a typical MEP map, red areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). For the title compound, the carbonyl oxygen and the hydroxyl group would be expected to be regions of negative potential.

The following table summarizes some important global reactivity descriptors and their significance.

DescriptorFormulaSignificance
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures the resistance of a molecule to change its electron distribution. A larger value indicates higher stability.
Chemical Softness (S) 1/(2η)The reciprocal of hardness; indicates the molecule's polarizability.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are crucial for understanding the interaction of this compound with biological targets, as they can predict the types of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) the molecule is likely to form.

Ligand-Based Drug Design Methodologies

Ligand-based drug design is a strategy used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules (ligands) that are known to interact with the target to derive a model that explains their biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore models are developed by identifying the common features of a set of active compounds.

For the 2-(anilino)quinazoline scaffold, pharmacophore modeling has been instrumental in identifying key features for kinase inhibition. For example, studies on 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 inhibitors have identified crucial pharmacophoric groups. nih.gov A pharmacophore model for a kinase inhibitor based on the this compound scaffold would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the quinazoline ring and the carbonyl oxygen are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group in the quinazoline ring, the secondary amine linker, and the phenolic hydroxyl group can act as hydrogen bond donors. The hydroxyl group at the para position of the aniline (B41778) moiety is often highlighted as important for interaction with conserved amino acid residues in kinase binding sites. nih.gov

Aromatic Rings: The quinazoline and aniline rings provide hydrophobic and π-π stacking interaction points.

The table below outlines a hypothetical pharmacophore model for this compound as a kinase inhibitor.

Pharmacophoric FeatureCorresponding Molecular Moiety
Hydrogen Bond Acceptor C4=O group, N1 and N3 of the quinazoline ring
Hydrogen Bond Donor N-H at position 3, anilino N-H, and the para-hydroxyl group (-OH)
Hydrophobic/Aromatic The fused benzene ring of the quinazolinone core and the phenyl ring of the anilino group

This model can then be used to screen large databases of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model is a regression or classification model that relates numerical properties of a molecule, known as molecular descriptors, to its activity.

QSAR studies have been performed on various series of quinazolinone derivatives to predict their activity against different targets. mdpi.com For a series of compounds including derivatives of 2-(anilino)-1H-quinazolin-4-one, a QSAR study would involve the following steps:

Data Set Preparation: A set of anilino-quinazolinone analogues with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

A hypothetical QSAR equation for a series of anilino-quinazolinone derivatives might look like this:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(NHBD) + ...

Where:

IC₅₀ is the concentration of the compound that gives 50% inhibition.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

NHBD is the number of hydrogen bond donors.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.

Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Preclinical Efficacy and Mechanistic Studies in Non Human Models

In Vitro Efficacy Assessments

The quinazolinone core has been a focal point for the development of novel therapeutic agents, with a wide range of derivatives synthesized and evaluated for both anticancer and antimicrobial properties. nih.govnih.govnih.govresearchgate.net

Derivatives of quinazolin-4(3H)-one have demonstrated broad-spectrum cytotoxic activity across a multitude of human cancer cell lines. nih.govrsc.org Screening of various 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed potent growth inhibition. nih.govrsc.orgnih.gov

Notably, compounds with substitutions at the 2-position of the quinazolinone ring have shown significant antiproliferative effects. For instance, a derivative structurally similar to the subject compound, 2-(4-hydroxystyryl)quinazolin-4(3H)-one , exhibited sub-micromolar potency in growth inhibition assays. nih.govnih.gov Other potent analogues include 2-styrylquinazolin-4(3H)-one , 2-(2-methoxystyryl)quinazolin-4(3H)-one , and 2-(3-methoxystyryl)quinazolin-4(3H)-one . nih.govrsc.orgnih.gov These compounds have been tested against a diverse panel of cancer cell lines, including:

Colon (HT29)

Glioblastoma (U87, SJ-G2)

Breast (MCF-7)

Ovarian (A2780)

Lung (H460, A549)

Skin (A431)

Prostate (Du145)

Neuroblastoma (BE2-C)

Pancreas (MIA) nih.govrsc.orgnih.gov

Hybrids incorporating the quinazolin-4-one scaffold with other pharmacologically active moieties like chalcones have also been developed, with some showing high antiproliferative activity against human cancer cell lines. nih.gov

Antiproliferative Activity of Selected 2-Substituted Quinazolinone Derivatives

Compound Name Cancer Cell Line(s) Observed Effect Reference(s)
2-(4-hydroxystyryl)quinazolin-4(3H)-one HT29, U87, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA Sub-μM growth inhibition nih.gov, nih.gov
2-(2-methoxystyryl)quinazolin-4(3H)-one HT29, U87, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA Sub-μM growth inhibition nih.gov, nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one HT29, U87, A2780, H460, BE2-C Growth inhibition (<50 nM) nih.gov, nih.gov
2-{4-[(E)-(3,4-Dimethoxy-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) A549 (Lung), HCT-116 (Colon), MCF-7 (Breast) High antitumor activity nih.gov
2-thioxo-3-substituted quinazolin-4-one/chalcone hybrid (7c) Four human cancer cell lines High antiproliferative activity nih.gov

Mechanistic studies into the antiproliferative effects of quinazolinone derivatives often point towards interference with the cell division cycle. For example, certain compounds were found to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation.

Specifically, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and 2-(2-methoxystyryl)quinazolin-4(3H)-one were shown to cause G2/M cell cycle arrest, which is indicative of inhibiting tubulin polymerization. nih.gov Another derivative, 2-{4-[(E)-(3,4-Dimethoxy-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) , also arrested A549 lung cancer cells in the G2/M phase. nih.gov In a different study, a potent 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrid was found to cause cell cycle arrest in both the G0/G1 and S phases. nih.gov

The metastatic potential of cancer cells is linked to their ability to migrate and invade surrounding tissues. Research on quinazolinone derivatives has explored their capacity to inhibit these processes. A study on 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29) demonstrated its ability to suppress the migration and invasion of human oral squamous cell carcinoma CAL 27 cells. nih.gov This effect was achieved without significant cytotoxicity at the tested concentrations and was linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov

The quinazolinone scaffold is recognized for its potential in developing agents against microbial infections. nih.govnih.gov Various derivatives have been synthesized and tested, revealing a broad spectrum of activity against both bacteria and fungi. nih.goveco-vector.com The mechanism of action for some derivatives is thought to involve the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com Others may act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in microbes. jpionline.org

Numerous studies have confirmed the efficacy of quinazolin-4(3H)-one derivatives against a range of pathogenic bacteria. eco-vector.com The antibacterial spectrum often includes both Gram-positive and Gram-negative organisms.

Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis have shown susceptibility to various quinazolinone compounds. eco-vector.comjpionline.orgbiomedpharmajournal.org

Gram-negative bacteria , including Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis, have also been effectively inhibited by certain derivatives. eco-vector.comjpionline.orgsapub.org

In addition to antibacterial effects, the antifungal potential of quinazolin-4-one derivatives has been investigated. These compounds have shown inhibitory activity against clinically relevant fungi.

The yeast Candida albicans has been a common target in these studies, with several derivatives demonstrating good activity. jpionline.orgbiomedpharmajournal.org

Filamentous fungi such as Aspergillus niger have also been shown to be susceptible to newly synthesized quinazolinone compounds. jpionline.orgbiomedpharmajournal.org

Antimicrobial Spectrum of Selected Quinazolin-4(3H)-one Derivatives

Compound Class/Derivative Gram-Positive Bacteria Gram-Negative Bacteria Fungi Reference(s)
2-pheny-3-substituted quinazolin-4(3H)-ones Staphylococcus aureus, Bacillus subtilis Escherichia coli, Pseudomonas aeruginosa Candida albicans, Aspergillus niger jpionline.org
2,3,6-trisubstituted Quinazolin-4-ones Staphylococcus aureus, Streptococcus pyogenes Escherichia coli, Pseudomonas aeruginosa Aspergillus niger, Candida albicans biomedpharmajournal.org
New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives Staphylococcus aureus Escherichia coli, Proteus mirabilis Not Tested sapub.org
Quinazoline-2,4(1H,3H)-dione Derivatives Staphylococcus aureus Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae Not Tested nih.gov

Anti-parasitic Activity (e.g., Anti-leishmanial, Antimalarial against P. falciparum and P. yoelii)

The quinazoline (B50416) chemical scaffold has demonstrated notable anti-parasitic properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of protozoan parasites, including Leishmania and Plasmodium species.

Anti-leishmanial Activity: Quinazoline derivatives have been identified as a promising class of anti-leishmanial agents. mdpi.com In one study, 2,4-diaminoquinazoline analogs of folate were assessed for their effectiveness against Leishmania major within human macrophages in vitro. Two compounds featuring tertiary amines attached to the quinazoline ring showed remarkable activity, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.gov These compounds were approximately 1,000 times more active than any previously tested compounds in this specific model. nih.gov Other research has focused on 2-aroyl quinazolinones, which have shown efficacy against Leishmania infantum. nih.gov Furthermore, computational and in-vitro studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promising results against key Leishmania proteins like Pyridoxal Kinase and Trypanothione (B104310) Reductase. mdpi.com

Antimalarial Activity: The 2-anilino quinazoline scaffold has been a focal point for the development of novel antimalarial agents. acs.org Optimization of this class of compounds has led to the generation of leads with potent activity against the blood stages of Plasmodium falciparum, comparable to established drugs like chloroquine (B1663885) and mefloquine. acs.orgnih.gov These optimized compounds were found to be effective against multidrug-resistant strains of P. falciparum and were shown to halt parasite development at the ring phase of the asexual stage and during gametocytogenesis. acs.org

In vivo studies using a murine model of malaria have demonstrated the oral efficacy of these lead compounds. acs.org Specifically, 4-aminoquinoline (B48711) hydrazone analogues have been evaluated in a P. yoelii NL mouse model, where they were shown to clear parasitemia. nih.gov The quinolone scaffold, in general, has been identified as privileged for its dual inhibitory action against the Plasmodium falciparum mitochondrial respiratory chain, targeting both NADH:ubiquinone oxidoreductase (PfNDH2) and cytochrome bc1. nih.gov This dual-target mechanism is considered a therapeutic advantage. nih.gov

Compound ClassParasiteKey FindingsReference
2,4-Diaminoquinazoline analogsLeishmania majorHighly active in vitro with ED50 in the pg/ml range. nih.gov nih.gov
2-Aroyl quinazolinonesLeishmania infantum, Trypanosoma spp.Inhibited parasite growth in vitro. nih.gov nih.gov
2,3-Dihydroquinazolin-4(1H)-one derivativesLeishmania sp.Showed promising in-silico and in-vitro activity against key enzymes. mdpi.com mdpi.com
2-Anilino quinazolinesPlasmodium falciparum (multidrug-resistant strains)Potent activity comparable to chloroquine; arrests parasite at ring stage. acs.org Orally efficacious in a murine malaria model. acs.org acs.org
4-Aminoquinoline hydrazone analoguesPlasmodium yoelii NLEffectively cleared parasitemia in a mouse model. nih.gov nih.gov
Quinolone derivativesPlasmodium falciparumExhibit dual-mechanism inhibition of the mitochondrial respiratory chain. nih.gov nih.gov

In Vivo Efficacy in Non-Human Animal Models

Families of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents. nih.govnih.govrsc.org Screening against a diverse panel of human cancer cell lines—including colon (HT29), glioblastoma (U87), breast (MCF-7), ovarian (A2780), and lung (H460)—revealed that several analogues exhibit potent growth inhibition, with some compounds showing activity at sub-micromolar concentrations. nih.govnih.govrsc.org For instance, the derivative 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one displayed activity below 50 nM against multiple cell lines. nih.gov Similarly, quinazoline-2,4(1H, 3H)-dione derivatives have shown significant inhibition of in vitro growth across 60 human tumor cell lines. nih.gov These consistent and potent in vitro findings strongly suggest that the quinazolinone scaffold is a promising candidate for in vivo tumor growth inhibition studies, such as those using xenograft models.

Compound ClassCancer Cell LinesKey FindingsReference
2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-onesHT29 (Colon), U87 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian), H460 (Lung), and othersBroad-spectrum cytotoxicity, with several analogues exhibiting sub-micromolar GI50 values. nih.govnih.govrsc.org nih.govnih.govrsc.org
Quinazoline-2,4(1H, 3H)-dionesNCI-60 Human Tumor Cell Line PanelSignificant growth inhibition observed for several derivatives. nih.gov nih.gov
2,3-dihydroquinazolin-4(1H)-one analoguesPC3 and DU145 (Prostate)Demonstrated significant cytotoxicity and suppression of cancer cell migration, adhesion, and invasion. nih.govresearchgate.net nih.govresearchgate.net

The neutropenic thigh infection model is a standardized in vivo system for the preclinical evaluation of antimicrobial agents. gardp.orgnoblelifesci.comcriver.com It is designed to mimic human soft tissue infections under conditions of immunosuppression, allowing for a clear assessment of a compound's antibacterial efficacy. gardp.org While direct studies of 2-(4-hydroxyanilino)-1H-quinazolin-4-one in mouse peritonitis or neutropenic thigh infection models were not identified, research has pointed to the potential of the quinazolinone scaffold in combating bacterial infections.

Notably, a class of compounds characterized by a quinazolinone ring was identified through virtual screening for its ability to occupy an allosteric site on Penicillin-Binding Protein 2a (PBP2a). researchgate.net This protein is crucial for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). By disrupting the allosteric mechanism, these quinazolinones were shown in murine pharmacological assays to restore the efficacy of β-lactam antibiotics against MRSA. researchgate.net This finding highlights the potential of quinazolinone derivatives to act as adjuvants or novel antibacterial agents, justifying their evaluation in established infectious disease models like the neutropenic thigh model.

Mechanistic Investigations in Preclinical Systems

The anticancer effects of quinazolinone derivatives are linked to their ability to modulate critical biochemical pathways essential for cancer cell proliferation and survival.

Metabolic Pathway Alterations: A metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) on prostate cancer cells (DU145) treated with a 2,3-dihydroquinazolin-4(1H)-one derivative revealed significant metabolic disruption. nih.govresearchgate.net The compound altered the levels of metabolites involved in key cellular processes, including:

Energy Production: Impacting the central energy-generating pathways that fuel rapid cancer cell growth.

Redox Homeostasis: Disturbing the balance of reactive oxygen species, which can induce cellular stress and apoptosis.

Amino Acid and Polyamine Metabolism: Interfering with the synthesis of building blocks necessary for cell proliferation.

Choline (B1196258) Phospholipid Metabolism: Affecting the synthesis of cell membranes, a process highly active in dividing cancer cells. nih.gov

Enzyme and Receptor Inhibition: Other quinazolinone-based compounds have been designed as specific enzyme inhibitors. A series of quinazolin-4-one based hydroxamic acids were developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs), two crucial targets in cancer therapy. nih.gov Dysregulation of both PI3K and HDACs is deeply involved in cancer initiation and progression. nih.gov Furthermore, novel quinazoline hybrids have been synthesized to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in tumor growth and angiogenesis. nih.gov

Compound ClassModel SystemModulated Pathway/TargetKey FindingsReference
2,3-Dihydroquinazolin-4(1H)-one derivativeDU145 Prostate Cancer CellsEnergy metabolism, Redox homeostasis, Amino acid metabolism, Choline phospholipid metabolismLC-MS-based metabolomics revealed significant disruption of multiple pathways essential for cancer cell proliferation and survival. nih.govresearchgate.net nih.govresearchgate.net
Quinazolin-4-one based hydroxamic acidsIn vitro enzyme assaysDual PI3K/HDAC inhibitionCompounds were designed to be potent dual inhibitors, targeting two key cancer-related enzyme classes. nih.gov nih.gov
Novel quinazoline-glycoside hybridsIn vitro enzyme assaysDual EGFR/VEGFR-2 inhibitionDesigned hybrids showed potent inhibitory activity against both EGFR and VEGFR-2 kinases. nih.gov nih.gov

The cytotoxic effects of quinazolinone derivatives are often mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest: Studies on 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives have shown that their anti-cancer activity is linked to the inhibition of tubulin polymerization. nih.govnih.govrsc.org Tubulin is a critical component of the mitotic spindle, which is necessary for cell division. By interfering with tubulin dynamics, these compounds cause a halt in the cell cycle. Specifically, potent derivatives were found to induce G2/M cell cycle arrest, which is a characteristic cellular response to the action of tubulin-inhibiting agents. nih.govnih.gov In another study, a different quinazoline-based hybrid was shown to arrest cancer cells in the G1 phase of the cell cycle. nih.gov

Future Directions and Research Perspectives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new quinazolinone analogues is a primary focus, aiming to improve their potency against specific biological targets while minimizing off-target effects. This involves intricate structural modifications to the core quinazolinone structure. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding chemists in making targeted changes to the molecule.

Key strategies include:

Substitution at C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the quinazolinone ring have been shown to significantly influence biological activity. For instance, introducing a methyl group at the C-2 position of the quinazoline (B50416) ring has been found to significantly enhance antitumor potency in 4-anilinoquinazolines.

Hybridization with other Pharmacophores: Combining the quinazolinone scaffold with other known pharmacologically active moieties, such as chalcones, triazoles, and sulfonamides, has proven effective in enhancing both the potency and selectivity of the resulting hybrid molecules.

Target-Specific Modifications: For kinase inhibitors, modifications are designed to optimize interactions within the ATP-binding pocket of the target kinase. For example, in designing inhibitors for fibroblast growth factor receptor 4 (FGFR4), structural changes to the solvent region pocket of quinazoline derivatives were made to improve metabolic stability while maintaining high potency. Similarly, for activin receptor-like kinase-2 (ALK2) inhibitors, specific chemical modifications can cause the quinazolinone fragment to flip between two different binding modes, a phenomenon that can be exploited to develop highly potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-hydroxyanilino)-1H-quinazolin-4-one, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclization reactions starting from substituted anilines or hydrazinoquinazolinones. For example, 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one can react with one-carbon donors (e.g., aldehydes or ketones) to form triazoloquinazolinones, as demonstrated in a novel route using 2-methylaniline . Alternative methods involve anthranilic acid derivatives and substituted amines under reflux with acetic anhydride or benzoyl chloride . Yield optimization requires careful control of temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and hydrogen-bonding patterns, as shown in studies of analogous quinazolinones . NMR (¹H/¹³C) and FT-IR spectroscopy validate functional groups, while mass spectrometry (HRMS) confirms molecular weight. For example, crystallographic data for 3-(4-chlorophenyl)quinazolin-4(3H)-one revealed a planar quinazolinone ring system with anti-parallel π-stacking interactions .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions of the quinazolinone core enhance biological activity?

  • Substituents like chloro, hydroxyethyl, or aminoethyl groups significantly alter bioactivity. For instance, 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one exhibited enhanced solubility and potential receptor affinity due to its aminoethyl side chain . Modifications at the 2-position (e.g., 4-hydroxyanilino) are linked to tubulin polymerization inhibition, a mechanism critical for antitumor activity .

Q. What methodologies are employed to assess the antitumor potential of this compound derivatives?

  • In vitro assays include tubulin polymerization inhibition (via spectrophotometry) and cytotoxicity screening against cancer cell lines (e.g., MTT assay). For example, 3-substituted-2-(4-hydroxyanilino)pyridine derivatives showed IC₅₀ values in the nanomolar range by disrupting microtubule dynamics . In silico docking studies further predict binding interactions with β-tubulin .

Q. How do researchers resolve contradictions in bioactivity data across structurally similar quinazolinones?

  • Discrepancies often arise from substituent electronic effects or crystallization solvents. For example, 3-(4-chlorophenyl)quinazolin-4(3H)-one demonstrated variable antifungal activity depending on the solvent’s polarity during crystallization . Systematic SAR studies, paired with computational modeling (e.g., DFT calculations), clarify steric and electronic contributions to activity .

Experimental Design & Data Analysis

Q. What strategies optimize regioselectivity in quinazolinone synthesis?

  • Retrosynthetic analysis guides the choice of precursors. Anthranilic acid derivatives paired with substituted amines yield 2-arylquinazolinones, while hydrazino intermediates favor triazolo-fused analogs . Microwave-assisted synthesis or electrochemical methods (e.g., dual oxidative C(sp³)–H amination) improve regioselectivity and reduce side reactions .

Q. How do researchers validate the purity of this compound in complex matrices?

  • High-performance liquid chromatography (HPLC) with UV/Vis detection quantifies purity, while differential scanning calorimetry (DSC) assesses thermal stability. For chiral analogs, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.